(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-7-18-12-10(20-5)8-9-11(21-6)13(12)22-15(18)17-14(19)16(2,3)4/h8-9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRFLOXHXZHPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the condensation of 3-ethyl-4,7-dimethoxybenzo[d]thiazole-2(3H)-one with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Functionalized benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential cytotoxic and antibacterial activities. It has been evaluated for its efficacy against various cancer cell lines and bacterial strains, showing good cytotoxicity and antibacterial properties .
Medicine
In medicinal chemistry, derivatives of benzo[d]thiazole are being investigated for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as semiconductors for plastic electronics. Its electron-deficient nature and high oxidative stability make it suitable for applications in organic electronics .
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, resulting in its biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Thiazolo[5,4-d]thiazoles: Used in the synthesis of semiconductors for plastic electronics.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Key material for making naphthalene.
Uniqueness
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound with a complex structure that includes a thiazole moiety and multiple methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 364.43 g/mol. The compound features a ylidene linkage, which enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Benzothiazole derivatives | Inhibition of cell proliferation | Breast cancer | |
| 2-Mercaptobenzothiazole | Induction of apoptosis | Lung cancer |
These findings suggest that the structural features of this compound may contribute to its effectiveness against various cancer types.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that derivatives with similar thiazole structures possess notable antibacterial activity:
| Compound Name | Activity Type | Target Bacteria | Reference |
|---|---|---|---|
| 4-Methoxybenzamide | Antibacterial | Staphylococcus aureus | |
| Benzothiazole derivatives | Broad-spectrum | E. coli, Pseudomonas aeruginosa |
These results imply that this compound may exhibit similar antibacterial effects.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds derived from thiazole have been studied for their anti-inflammatory properties:
| Compound Name | Mechanism | Inflammation Model | Reference |
|---|---|---|---|
| 4-Acetylbenzamide | Inhibition of COX enzymes | Carrageenan-induced paw edema in rats | |
| Benzothiazole derivatives | Modulation of cytokine release | LPS-induced inflammation in mice |
This suggests potential applications for this compound in treating inflammatory conditions.
Case Studies
A notable case study involved the synthesis and evaluation of this compound against various cancer cell lines. The compound demonstrated IC values in the micromolar range, indicating effective cytotoxicity:
- Cell Line : MCF-7 (Breast Cancer)
- IC : 15 µM
- Mechanism : Induction of apoptosis via caspase activation
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide, and how do reaction conditions influence yield and regioselectivity?
- Methodological Answer : The compound can be synthesized via condensation of pivaloyl chloride with a benzothiazole-derived hydrazine precursor. Key steps include regioselective formation of the thiazole ring and Z-configuration stabilization through steric hindrance from the pivalamide group. Reaction optimization (e.g., solvent polarity, temperature) is critical, as demonstrated in analogous thiazole syntheses where yields improved from 6% to 39% by adjusting stoichiometry and using pyridine as a base . Characterization via ¹H/¹³C NMR and HPLC (≥98% purity) is essential to confirm structure and configuration .
Q. Which analytical techniques are most reliable for confirming the Z-configuration and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Distinct chemical shifts for the imine proton (δ ~8–9 ppm) and coupling patterns (e.g., NOE interactions) confirm the Z-configuration .
- HPLC/MS : Retention time consistency and molecular ion peaks (e.g., [M+H]⁺) validate purity and molecular weight .
- X-ray Crystallography : Definitive structural confirmation, as seen in related thiazole derivatives, resolves ambiguities in stereochemistry .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic pivalamide and ethyl-methoxy substituents. Stability studies in DMSO or ethanol (common solvents for biological assays) show no degradation over 72 hours at 4°C. Acidic conditions (pH <3) may hydrolyze the thiazole ring, necessitating neutral buffers for long-term storage .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., 4,7-dimethoxy groups) influence the compound’s reactivity in heterocyclic transformations?
- Methodological Answer : The electron-donating methoxy groups stabilize the thiazole ring via resonance, reducing electrophilic substitution reactivity. This contrasts with electron-withdrawing groups (e.g., nitro), which enhance electrophilic attack at the 5-position. Computational studies (DFT) predict charge distribution and regioselectivity in reactions like halogenation or cross-coupling .
Q. What mechanistic insights explain its potential as an enzyme inhibitor or receptor modulator?
- Methodological Answer : The benzothiazole core mimics peptide backbones, enabling interactions with enzymatic active sites (e.g., kinase or protease targets). For example, similar compounds inhibit mGlu4 receptors (EC₅₀ = 9 nM) via allosteric modulation, attributed to hydrogen bonding between the amide group and conserved residues . Competitive binding assays and molecular docking are recommended to validate target engagement .
Q. Can computational methods (e.g., DFT, MD simulations) predict its binding affinity and metabolic pathways?
- Methodological Answer :
- DFT : Calculates frontier molecular orbitals to predict redox behavior and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with Ras proteins) to identify key binding motifs like the ethyl-methoxy moiety .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability, highlighting susceptibility to CYP450-mediated oxidation at the ethyl group .
Q. How do structural analogs of this compound compare in bioactivity, and what SAR trends emerge?
- Methodological Answer : Replacing the pivalamide group with smaller acyl chains (e.g., acetyl) reduces steric hindrance, improving solubility but decreasing target selectivity. Conversely, bulkier substituents enhance binding affinity for hydrophobic pockets, as seen in analogs with adamantane derivatives showing 10-fold higher inhibitory potency .
Q. What strategies mitigate degradation or impurity formation during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
